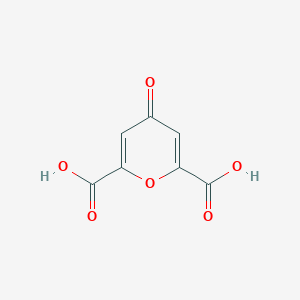

Chelidonic acid

Description

This compound has been reported in Zea mays, Chelidonium majus, and other organisms with data available.

structure given in Merck

Properties

IUPAC Name |

4-oxopyran-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAYDYUZOSNJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243928 | |

| Record name | Chelidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-32-1 | |

| Record name | Chelidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T33U4W5K6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Chelidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonic acid, a naturally occurring heterocyclic organic acid with a γ-pyrone structure, has intrigued scientists for nearly two centuries. First isolated from the greater celandine (Chelidonium majus), this compound has since been the subject of extensive chemical and biological investigation.[1] Its unique chemical architecture and diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects, have positioned it as a molecule of significant interest in the field of drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and scientific elucidation of this compound, presenting key data, experimental protocols, and the biological pathways it influences.

A Historical Timeline of Discovery and Elucidation

The journey of this compound from a simple plant extract to a well-characterized molecule is a testament to the advancements in organic chemistry.

1.1. Initial Discovery and Naming

In 1839, the German pharmacist Joseph M. A. Probst first discovered this compound in extracts of Chelidonium majus.[1] However, it was the meticulous work of J. U. Lerch in 1846 that led to a more detailed study and characterization of this newfound substance.[1] The name "this compound" is a direct homage to the plant from which it was first isolated.

1.2. Structure Elucidation and Synthesis

The determination of the correct chemical structure of this compound was a puzzle that unfolded over several decades. It was not until the late 19th and early 20th centuries that its γ-pyrone dicarboxylic acid nature was confirmed. A significant milestone in the history of this compound was its first chemical synthesis by Claisen, which involved the condensation of diethyl oxalate and acetone. This foundational work was later refined and improved upon by notable chemists such as Willstätter and Pummerer, and subsequently by Ruzicka and Fornasir, leading to more efficient synthetic routes.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is fundamental for its use in research and development. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄O₆ | |

| Molar Mass | 184.10 g/mol | |

| Melting Point | 257 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | ||

| Water | 14.3 g/L (25 °C) | |

| DMSO | ~1 mg/mL | |

| Ethanol | Soluble | |

| Acetone | Soluble |

Table 2: Spectroscopic Data for this compound

| Technique | Peak Assignments | Reference |

| ¹H NMR | Signals corresponding to the two vinyl protons on the pyran ring. | |

| ¹³C NMR | C-2, C-6: ~150.9 ppmC-3, C-5: ~118.8 ppmC-4: ~179.8 ppmCOOH: ~165.2 ppm | |

| Infrared (IR) | O-H stretch (broad, ~3000 cm⁻¹)C=O stretch (strong, ~1700-1750 cm⁻¹)C=C/C-O stretches (~1600-1000 cm⁻¹) | |

| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight. |

Experimental Protocols

This section details the methodologies for the isolation of this compound from natural sources and its chemical synthesis.

3.1. Extraction and Purification from Saussurea controversa

This protocol is adapted from methods described for the isolation of this compound from the leaves of Saussurea controversa.

Materials:

-

Air-dried leaves of Saussurea controversa

-

40% Ethanol

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Polyamide for column chromatography

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Extraction: Macerate the air-dried plant material in 40% ethanol.

-

Solvent Partitioning: Concentrate the ethanol extract and partition it successively with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.

-

Column Chromatography: Subject the aqueous layer to polyamide column chromatography.

-

Elution: Elute the column with a gradient of ethanol in water.

-

Crystallization: Collect the fractions containing this compound and crystallize from a mixture of methanol and concentrated HCl.

3.2. Chemical Synthesis via Claisen Condensation

The following is a generalized protocol based on the classical Claisen condensation method, with optimizations for improved yield.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate

-

Dry acetone

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under anhydrous conditions to prepare sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add a mixture of diethyl oxalate and dry acetone. The reaction is exothermic and the addition should be controlled.

-

Second Addition: Add another portion of diethyl oxalate and hot sodium ethoxide solution to the reaction mixture.

-

Hydrolysis and Cyclization: Acidify the reaction mixture with concentrated HCl and reflux to induce hydrolysis of the ester groups and cyclization to form this compound.

-

Isolation and Purification: Cool the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from hot water.

Table 3: Comparison of Synthetic Yields

| Method | Reported Yield | Reference |

| Classical Claisen Condensation | 76-79% | |

| Optimized Process | Up to 95% |

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, and recent research has begun to unravel the underlying molecular mechanisms and signaling pathways.

4.1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. It also suppresses the activation of caspase-1, an enzyme involved in the maturation of pro-inflammatory cytokines.

4.2. Neuroprotective and Antioxidant Activities

This compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. A key pathway implicated in this effect is the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Furthermore, this compound has been shown to downregulate Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor involved in the cellular response to low oxygen levels and neuronal injury.

4.3. Modulation of Cellular Senescence

Recent studies have explored the potential of this compound to modulate cellular senescence, a process implicated in aging and age-related diseases. It has been shown to reduce markers of senescence, such as senescence-associated β-galactosidase activity, and modulate the expression of key regulatory proteins like p16, p21, and pRB1. This suggests that this compound may have senomorphic or senolytic properties, offering a potential avenue for therapeutic intervention in age-related pathologies.

Conclusion

From its initial discovery in the humble greater celandine to its current status as a promising lead compound in drug development, this compound has had a rich scientific history. Its well-defined chemical synthesis, coupled with a growing understanding of its diverse biological activities and the signaling pathways it modulates, makes it a compelling molecule for further investigation. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary historical context, quantitative data, and experimental methodologies to facilitate future exploration and harnessing of the therapeutic potential of this compound.

References

Chelidonic Acid's Anti-Inflammatory Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonic acid, a natural γ-pyrone found in plants like Chelidonium majus, has demonstrated significant anti-inflammatory properties. This document provides a detailed technical overview of its mechanism of action, focusing on its modulation of key signaling pathways implicated in the inflammatory response. Through a comprehensive review of in vitro and in vivo studies, we delineate its inhibitory effects on crucial inflammatory mediators and pathways, including Nuclear Factor-kappa B (NF-κB), Caspase-1, and pro-inflammatory cytokines. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with central signaling cascades that orchestrate the inflammatory response. The principal mechanisms identified are the inhibition of the NF-κB pathway and the suppression of Caspase-1 activation, leading to a significant reduction in the production of key pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to effectively suppress this pathway. Studies have demonstrated that it inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] This blockade of NF-κB activation leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] In atopic dermatitis-like skin lesions and macrophages, this compound inhibited NF-κB activation by 42.05% and 37.17%, respectively.[3]

Suppression of Caspase-1 Activation

Caspase-1 is a critical enzyme in the inflammatory response that functions to cleave pro-interleukin-1β (pro-IL-1β) into its active, mature form, IL-1β. This compound has been found to suppress both the activation and expression of Caspase-1.[2] By inhibiting Caspase-1, this compound effectively blocks the production of mature IL-1β, a potent pro-inflammatory cytokine. This mechanism contributes significantly to its overall anti-inflammatory profile.

Modulation of Other Key Inflammatory Pathways

Beyond its primary effects on NF-κB and Caspase-1, this compound also modulates other signaling pathways that are integral to the inflammatory response and associated cellular stress.

-

Nrf2 Signaling Pathway: this compound has been shown to enhance the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation.

-

AMPK Phosphorylation: The activation of AMP-activated protein kinase (AMPK) phosphorylation by this compound suggests a role in regulating cellular energy homeostasis and mitigating cellular stress associated with inflammation.

-

HIF-1α Downregulation: this compound downregulates the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a transcription factor that is closely linked with inflammatory processes, particularly in hypoxic conditions often found in inflamed tissues.

-

COX-2 and PGE2 Reduction: In a model of ulcerative colitis, this compound was found to reduce the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2), both of which are key mediators of inflammation and pain.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data available on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

| Parameter | Model System | Treatment | Result | Reference |

| NF-κB Activation | Atopic Dermatitis-like Skin Lesions | This compound | 42.05% Inhibition | |

| Macrophages | This compound | 37.17% Inhibition | ||

| IL-6 Production | HMC-1 Cells | This compound | Inhibition of IL-6 production and mRNA expression | |

| TNF-α Production | Serum and Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Significant reduction in TNF-α levels | |

| IL-1β Production | Paclitaxel-induced Neuropathy in Rats | 10, 20, 40 mg/kg this compound (oral) | Significant decrease in IL-1β concentrations | |

| COX-2 Expression | Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Reduced upregulation of COX-2 | |

| PGE2 Levels | Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Reduced levels of PGE2 |

Experimental Protocols

This section details the methodologies employed in key studies that have elucidated the anti-inflammatory mechanism of this compound.

In Vitro Inhibition of IL-6 Production in HMC-1 Cells

-

Cell Line: Human mast cell line (HMC-1).

-

Stimulation: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) are used to induce an inflammatory response and IL-6 production.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with PMACI.

-

IL-6 Measurement: The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

mRNA Expression Analysis: The expression level of IL-6 mRNA is determined by Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

NF-κB and IκBα Analysis: The levels of IκBα degradation and NF-κB nuclear translocation are assessed by Western blot analysis of cytosolic and nuclear protein fractions.

In Vivo Model of Ulcerative Colitis

-

Animal Model: Murine model of ulcerative colitis.

-

Induction of Colitis: Ulcerative colitis is induced in the animals.

-

Treatment: this compound is administered orally at a dosage of 20 mg/kg/day for 7 days.

-

Assessment of Inflammation:

-

Cytokine Levels: Levels of IL-6 and TNF-α in serum and colonic tissues are measured by ELISA.

-

Western Blot Analysis: The expression of COX-2 and HIF-1α in colonic tissues is determined by Western blotting.

-

In Vivo Model of Paclitaxel-Induced Neuropathy

-

Animal Model: Male Wistar rats.

-

Induction of Neuropathy: Neuropathy is induced by intraperitoneal injection of paclitaxel (2 mg/kg) on days 0, 2, 4, and 6.

-

Treatment: this compound is administered orally at doses of 10, 20, and 40 mg/kg for 21 days, concurrently with paclitaxel administration.

-

Assessment of Inflammation and Oxidative Stress:

-

Cytokine Measurement: Concentrations of TNF-α, IL-6, and IL-1β are measured.

-

Nrf2, pAMPK, and HIF-1α Analysis: Levels of Nrf2 are measured, and protein expression of phosphorylated AMPK and HIF-1α in the sciatic nerve is assessed using Western blotting.

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its mechanism of action, centered on the dual inhibition of the NF-κB pathway and Caspase-1 activation, along with its modulatory effects on the Nrf2, AMPK, and HIF-1α pathways, provides a strong rationale for its anti-inflammatory efficacy. The available data, though promising, warrants further investigation to fully elucidate its therapeutic potential.

Future research should focus on:

-

Elucidating Direct Molecular Targets: Identifying the direct binding partners of this compound to better understand the upstream events that trigger its effects on signaling pathways.

-

Comprehensive Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize dosing and delivery.

-

Clinical Trials: Well-designed clinical trials are required to establish the safety and efficacy of this compound in human inflammatory conditions.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective anti-inflammatory agents.

References

The Biological Versatility of Chelidonic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of chelidonic acid and its derivatives, with a focus on their potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound and Its Derivatives

This compound, a naturally occurring γ-pyrone dicarboxylic acid found in plants like Greater Celandine (Chelidonium majus), serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, which also include antimicrobial and osteogenic properties.[1] The esterification of the carboxylic acid groups on the this compound backbone can modulate the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity and therapeutic potential.

Key Biological Activities and Mechanisms of Action

This compound and its derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of specific enzymes.

Anticancer Activity

The oncostatic potential of this compound and its derivatives is a significant area of investigation. While comprehensive quantitative data for a range of derivatives is limited in the available literature, the underlying mechanisms are thought to involve the modulation of signaling pathways critical for cancer cell proliferation and survival.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and caspase-1 in mast cells.

Neuroprotective and Antidepressant-like Effects

This compound has shown promise in the realm of neuroprotection and mental health. It has been demonstrated to exert neuroprotective effects in a rat model of paclitaxel-induced peripheral neuropathy by reducing oxidative stress. Furthermore, this compound has exhibited antidepressant-like effects, which are thought to be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

Enzyme Inhibition

This compound and its derivatives are known to inhibit various enzymes. Notably, this compound is a potent competitive inhibitor of glutamate decarboxylase, an enzyme involved in the synthesis of the neurotransmitter GABA.

Quantitative Data on Biological Activities

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition Type | Kᵢ (µM) | Reference(s) |

| This compound | Glutamate Decarboxylase (rat brain) | Competitive | 1.2 | |

| Chelidamic Acid | Glutamate Decarboxylase (rat brain) | Competitive | 33 |

Table 2: Anticancer Activity Data (Illustrative)

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| This compound Esters | Various | IC₅₀ | Data not readily available |

Note: Specific IC₅₀ values for a series of this compound esters against various cancer cell lines are not consistently reported in the reviewed literature. This table serves as a template for how such data would be presented.

Table 3: Antiviral Activity Data (Illustrative)

| Compound | Virus | Activity Metric | Value | Reference(s) |

| This compound Derivatives | Influenza, Herpes Simplex | EC₅₀ | Data not readily available |

Note: While pyran derivatives, in general, have shown antiviral activity, specific EC₅₀ values for this compound derivatives are not well-documented in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound

A common method for synthesizing this compound is through the condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide.

-

Reagents and Equipment: Sodium metal, absolute ethanol, diethyl oxalate, dry acetone, concentrated hydrochloric acid, ice, round-bottomed flask, reflux condenser, stirrer, Büchner funnel.

-

Procedure:

-

Prepare sodium ethoxide by dissolving sodium in absolute ethanol.

-

Cool the sodium ethoxide solution and add a mixture of dry acetone and diethyl oxalate while stirring.

-

Control the reaction temperature as the reaction is exothermic.

-

After the initial reaction, add the remaining sodium ethoxide and more ethyl oxalate.

-

Distill off a portion of the alcohol.

-

Cool the reaction mixture and treat the resulting sodium derivative with a mixture of concentrated hydrochloric acid and ice to precipitate the acetonedioxalic ester.

-

Collect the ester by filtration.

-

Hydrolyze the ester by heating with concentrated hydrochloric acid on a steam bath for approximately 20 hours to yield this compound.

-

Collect the hydrated acid by filtration, wash with ice water, and dry.

-

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

-

Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), culture medium, this compound derivatives, MTT solution, solubilization solution (e.g., DMSO or isopropanol), multi-well spectrophotometer.

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the acute anti-inflammatory activity of test compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Materials: Carrageenan solution (1% in saline), test compounds (this compound derivatives), reference drug (e.g., indomethacin), plethysmometer or calipers.

-

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

-

Compound Administration: Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.

-

In Vivo Neuroprotective Effect: Paclitaxel-Induced Neuropathy in Rats

This model is used to study chemotherapy-induced peripheral neuropathy and to evaluate the efficacy of neuroprotective agents.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Materials: Paclitaxel, test compounds (this compound derivatives), von Frey filaments (for mechanical allodynia), acetone (for cold allodynia).

-

Procedure:

-

Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on specific days (e.g., 0, 2, 4, and 6) to induce peripheral neuropathy.

-

Compound Treatment: Administer the this compound derivative orally for a specified duration (e.g., 21 days), starting from the first day of paclitaxel administration.

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Cold Allodynia: Measure the frequency or duration of paw withdrawal in response to the application of a drop of acetone.

-

-

Data Analysis: Compare the behavioral responses of the treated groups with the paclitaxel-only group to determine the neuroprotective effect of the test compound.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of the current knowledge, quantitative data where available, and detailed experimental protocols to facilitate future studies. The development of novel derivatives and a more comprehensive evaluation of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.

References

In Silico Modeling of Chelidonic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Chelidonic acid, a naturally occurring γ-pyrone with diverse pharmacological activities. This document summarizes key computational interaction data, details relevant experimental validation protocols, and visualizes associated signaling pathways and workflows.

Introduction to this compound

This compound, a bioactive compound found in plants such as Chelidonium majus, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] In silico modeling techniques, such as molecular docking and density functional theory (DFT), are increasingly being employed to elucidate the molecular mechanisms underlying these effects by predicting and analyzing the interactions of this compound with various biological targets.[1][3]

In Silico Interaction Data

Molecular docking studies have been instrumental in identifying and characterizing the binding of this compound to a range of protein targets. The following tables summarize the available quantitative data from these in silico investigations.

Table 1: Molecular Docking Scores of this compound with Various Protein Targets

| Target Protein | PDB Code | Docking Score (kcal/mol) | Interacting Residues | Reference |

| p21 | 5XVG | -12.68 | LEU 475, TYR 492, VAL 476, LYS 473 | [1] |

| p16 | 1GIH | -11.99 | ARG 126, VAL 164, THR 165, THR 14, ASP 127, ARG 169, LYS 129 | |

| JAK1 | 4L00 | -11.31 | ARG 577, ARG 643 | |

| p53 | 4MZI | -10.13 | LYS 132, ARG 273, PRO 250, ARG 248, SER 240 | |

| NF-κB (p65 subunit) | 1SVC | -7.89 | ARG 57, SER 243, ASN 250, LYS 244 | |

| NRF2 | 3WN7 | -7.71 | VAL 463, ILE 416, ARG 415, VAL 465, GLY 511, GLY 509 | |

| AMPK | 7OPM | -7.72 | GLU 186, LEU 184, LYS 203 | |

| HSP90 | 6KSQ | -7.68 | THR 425, SER 476, GLU 461, ALA 428, LYS 478, ARG 464 | |

| JAK2 | 4GL9 | -7.17 | LYS 1009, GLU 1006, LYS 1005, LYS 1030 | |

| FOXO4 | 3L2C | -7.09 | Not Specified | |

| STAT3 | 5AX3 | -6.94 | LYS 221, THR 181, LYS 142 | |

| PRB1 | 1AD6 | -6.81 | ASN 390, SER 499, ARG 445, ARG 500 |

Table 2: In Silico and Experimental Data for Other Key Targets

| Target Protein | Method | Value | Unit | Notes | Reference |

| Glutamate Decarboxylase | Experimental (Kinetic Analysis) | 1.2 | µM (Ki) | Competitive inhibitor with respect to glutamate. | |

| Transmembrane Transporter (GLUT3) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |

| Transmembrane Transporter (SVCT1) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |

| Transmembrane Transporter (URAT1) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |

| Lysine-Specific Demethylase 1 (LSD1) | In Silico (Virtual Screening) | Data Not Available | - | Identified as a potential inhibitor. | |

| AKT1 | In Silico (Molecular Docking) | Data Not Available | - | - |

Signaling Pathways and Interaction Models

The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in the action of this compound and a general workflow for in silico interaction studies.

Experimental Protocols for Validation

The validation of in silico predictions through experimental assays is a critical step in drug discovery. The following sections provide detailed methodologies for key experiments relevant to the targets of this compound.

Glutamate Decarboxylase (GAD) Inhibition Assay (HPLC-Based)

This protocol is adapted from HPLC-based methods for measuring GAD activity.

1. Reagents and Materials:

-

Rat brain homogenate (source of GAD)

-

L-glutamic acid (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

This compound (inhibitor)

-

Dansyl chloride (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Sodium bicarbonate buffer

-

Trichloroacetic acid (TCA)

-

HPLC system with a C18 column and UV detector

2. Brain Homogenate Preparation:

-

Homogenize fresh or frozen rat brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Collect the supernatant containing the crude GAD enzyme.

3. Enzyme Assay:

-

Prepare reaction mixtures containing the brain homogenate, PLP, and varying concentrations of this compound (or vehicle control) in a buffer solution.

-

Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding L-glutamic acid.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins.

-

Centrifuge to pellet the precipitated proteins.

4. Derivatization and HPLC Analysis:

-

Take an aliquot of the supernatant from the previous step.

-

Add sodium bicarbonate buffer and dansyl chloride solution.

-

Incubate the mixture in the dark at a specific temperature (e.g., 60°C) to allow for the derivatization of GABA (the product of the GAD reaction).

-

Inject the derivatized sample into the HPLC system.

-

Separate the dansylated GABA using a C18 column with an appropriate mobile phase (e.g., acetonitrile/water gradient).

-

Detect the derivatized GABA using a UV detector at a suitable wavelength.

-

Quantify the amount of GABA produced by comparing the peak area to a standard curve of known GABA concentrations.

-

Calculate the percent inhibition of GAD activity by this compound at each concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation.

1. Reagents and Materials:

-

HEK293T or other suitable cell line

-

DMEM or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

TNF-α or other NF-κB activator

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

2. Cell Culture and Transfection:

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into a 96-well plate at an appropriate density.

-

After 24 hours, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for plasmid expression.

3. Treatment and Induction:

-

Pre-treat the transfected cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).

-

Incubate for an additional 6-8 hours.

4. Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

-

Calculate the relative luciferase activity (Firefly/Renilla) for each condition.

-

Determine the inhibitory effect of this compound on NF-κB-dependent transcription.

Western Blot Analysis of Phosphorylated p53 and AKT

This protocol outlines the general steps for detecting changes in the phosphorylation status of p53 and AKT in response to this compound treatment.

1. Reagents and Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Stimulant (if necessary to induce phosphorylation)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p53, anti-total-p53, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls.

-

Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

6. Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., anti-total-p53) and a loading control to ensure equal protein loading.

-

Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the molecular interactions of this compound with its biological targets. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. The integration of computational predictions with experimental validation is crucial for advancing our understanding of the therapeutic potential of this compound and for the rational design of novel therapeutics. While significant progress has been made, further in silico and experimental studies are warranted to fully elucidate the complete interaction profile and mechanisms of action of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Transmembrane Proteins-transporters of this compound for its Intracellular Uptake: In Silico Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chelidonic Acid: A Technical Guide to its Pivotal Roles in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, is a secondary metabolite found predominantly within the plant kingdom.[1][2] Historically recognized for a wide array of pharmacological effects in non-plant systems, its fundamental roles within plant physiology are now emerging as a significant area of research.[3] This compound is notably abundant in species from the Papaveraceae (Poppy) and Asteraceae (Aster) families, such as Chelidonium majus (Greater Celandine) and Saussurea controversa.[1] This technical guide provides an in-depth examination of the biosynthesis, physiological functions, and analytical protocols related to this compound in plants, with a focus on its critical role in metal homeostasis.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants is distinct from many other aromatic compounds. Isotopic labeling studies have demonstrated that it does not arise from common precursors like aromatic amino acids (phenylalanine, tyrosine), intermediates of the Krebs cycle, or through a polyketide pathway.[4] Instead, evidence strongly suggests that this compound is formed by the condensation of a three-carbon (C3) and a four-carbon (C4) unit. These precursor units are believed to be directly derived from the photosynthetic reduction cycle, linking its synthesis to primary carbon metabolism.

Physiological Roles in Plants

While research into the full spectrum of this compound's functions in plants is ongoing, its role as a secondary metabolite suggests involvement in defense and adaptation. The most well-documented physiological function to date is its central role in heavy metal chelation and hyperaccumulation.

Metal Homeostasis and Hyperaccumulation

Metal chelation is a crucial mechanism for plants to manage the uptake, transport, and detoxification of metal ions. This compound has been identified as a key ligand in this process, particularly in the context of nickel (Ni) hyperaccumulation.

In the Ni-hyperaccumulator plant Berkheya coddii, this compound is the predominant ligand involved in Ni uptake and sequestration. Studies have shown that the concentration of this compound in the leaves is approximately tenfold higher than in other plant tissues and that its production increases in response to higher soluble Ni concentrations in the soil. This inducible response underscores its specific role in managing high metal loads. The molar ratio of this compound to Ni in the leaves can increase significantly under Ni exposure, indicating it is produced in excess to ensure efficient chelation.

Data Presentation

The following table summarizes the quantitative analysis of this compound and nickel concentrations in various tissues of Berkheya coddii, highlighting the compound's primary localization in the leaves where nickel is stored.

| Plant Tissue | This compound (mg kg⁻¹) | Nickel (Ni) (mg kg⁻¹) | Molar Ratio (this compound:Ni) |

| Leaves | 8,430 - 12,598 | 9,240 - 12,860 | ~3:1 (baseline) to ~6:1 (spiked) |

| Stems | ~2,800 | Lower than leaves | Not specified |

| Roots | ~700 | Lower than leaves | Not specified |

| Data sourced from studies on Berkheya coddii and Berkheya zeyheri. |

Plant Defense

As a secondary metabolite, this compound is implicated in plant defense mechanisms. Its documented antimicrobial properties suggest a direct role in protecting the plant from pathogens. Furthermore, this compound is a known constituent of the yellow-orange latex in plants like Chelidonium majus. Plant latexes are complex chemical mixtures often deployed as a defense against herbivores and pathogens. While the specific signaling pathways in plants involving this compound have not yet been fully elucidated, its presence in such a defense-related substance is significant.

Experimental Protocols

Accurate isolation and quantification are essential for studying the physiological roles of this compound. The following sections detail established methodologies.

Extraction and Purification from Plant Material

This protocol is based on the successful isolation of this compound from the leaves of Saussurea controversa.

Materials:

-

Air-dried plant material (e.g., leaves)

-

40% Ethanol

-

Water

-

Chloroform, Ethyl acetate, n-Butanol

-

Polyamide for column chromatography

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Methodology:

-

Extraction: Extract 600 g of air-dried plant material with 6 L of 40% ethanol. Perform the extraction three times at 80°C for 1 hour each.

-

Concentration: Combine the ethanol extracts and evaporate under reduced pressure to obtain an aqueous residue. Dry the residue by convection.

-

Initial Fractionation: Dissolve 200 g of the dried extract in 1 L of water. A white precipitate containing a calcium complex of this compound will form. Separate by filtration.

-

Liquid-Liquid Extraction: Subject the remaining aqueous solution to sequential extraction with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.

-

Chromatography: Perform column chromatography on the relevant fractions using a polyamide column. Elute with a gradient of ethanol and water (e.g., increasing water content from 5% to 50%) to yield purified this compound.

-

Recrystallization: For further purification, dissolve the isolated compound in hot methanol and add concentrated HCl (3:1 v/v methanol to HCl). Allow the solution to cool to form needle-like crystals of pure this compound.

Quantification Methods

Several analytical techniques can be employed for the precise quantification of this compound in plant extracts.

HPLC-UV is a robust and widely used method for quantifying non-volatile compounds like this compound.

Protocol:

-

Sample Preparation: Extract a known amount of finely ground, dried plant material (e.g., 1 g) with a solvent such as a methanol-water mixture (80:20 v/v) using sonication. Filter the extract through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

System: HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

-

Quantification: Prepare a calibration curve using this compound standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

GC-MS provides high sensitivity but requires a derivatization step to increase the volatility of this compound.

Protocol:

-

Extraction: Prepare a plant extract as described for HPLC and ensure it is thoroughly dried.

-

Derivatization: Add a silylation agent (e.g., BSTFA with 1% TMCS) to the dried extract to convert the carboxylic acid groups into more volatile trimethylsilyl (TMS) esters.

-

GC-MS Conditions:

-

Injector: 250°C.

-

Oven Program: Temperature ramp (e.g., 100°C to 280°C at 10°C/min).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Quantification: Use a derivatized this compound standard to create a calibration curve. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced selectivity.

This is a simpler, cost-effective method suitable for rapid analysis of less complex or purified samples.

Protocol:

-

Sample Preparation: Prepare a plant extract and dilute it with a suitable solvent (e.g., methanol) to a concentration within the linear range of the assay.

-

Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically in the UV range). Measure the absorbance of all standards and samples at this λmax.

-

Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Use the absorbance of the sample to determine its concentration from the curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of this compound, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]

- 4. The biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Chelidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chelidonic acid (4-Oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring heterocyclic organic acid with significant therapeutic potential.[1] This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols for data acquisition. The information presented serves as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.

The spectroscopic signature of a pure chemical compound is definitive and identical regardless of its origin, be it natural extraction or chemical synthesis.[2] Any variations observed between samples would indicate the presence of impurities derived from their respective isolation or manufacturing processes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a characteristic signal for the vinyl protons on the pyran ring. The acidic protons of the two carboxylic acid groups are also observable, though their chemical shift can be broad and variable depending on sample concentration and residual water content.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| H-3, H-5 | ~6.97 | Singlet (s) |

| -COOH | Broad signal | Singlet (br s) |

Data sourced from publicly available spectral databases.[3]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a distinct fingerprint based on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2, C-6 | 150.9 |

| C-3, C-5 | 118.8 |

| C-4 (C=O) | 179.8 |

| -COOH | 165.2 |

Data sourced from publicly available spectral databases.[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 0-16 ppm

-

Number of Scans: 16-64 (adjust based on concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024-4096 (to achieve adequate signal-to-noise for the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.5 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound, typically acquired using a potassium bromide (KBr) pellet, shows characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups.

Table 3: FTIR Spectroscopic Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1730 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Ketone (γ-pyrone) |

| ~1620 | C=C stretch | Alkene (pyran ring) |

| ~1250 | C-O stretch | Ether (pyran ring) / Carboxylic Acid |

Note: These are characteristic ranges. Actual peak positions may vary slightly.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹, acquiring a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the γ-pyrone ring in this compound.

UV-Vis Absorption Data

When dissolved in a suitable solvent like methanol, this compound exhibits distinct absorption maxima (λmax) in the ultraviolet region.

Table 4: UV-Vis Spectroscopic Data of this compound in Methanol

| Wavelength Maximum (λmax) |

| 273 nm |

| 224 nm |

| 196 nm |

Data sourced from analysis of plant extracts containing this compound.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or water).

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to a concentration range that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).

-

Fill a second, matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).

-

For quantitative analysis, measure the absorbance of the standard and sample solutions at the determined λmax.

-

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample preparation to structural confirmation.

References

A Comprehensive Technical Guide to the Solubility of Chelidonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of chelidonic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, systematically known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a naturally occurring heterocyclic organic acid.[1] It is found in various plants, most notably in Greater Celandine (Chelidonium majus).[2] The molecule's structure, featuring a γ-pyrone ring and two carboxylic acid groups, governs its physicochemical properties, including its solubility.[3][4] These functional groups allow for strong intermolecular hydrogen bonding, influencing its solid-state structure and interaction with different solvents.[5] this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and oncostatic effects. A thorough understanding of its solubility is critical for its application in research and drug development.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. The available quantitative data is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions such as temperature and purity of the materials used.

| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Reference(s) |

| Water | 25 | 14.3 g/L | 0.078 | |

| Water | Not Specified | 2.5 mg/mL (2.5 g/L) | 0.014 | |

| Water (Predicted) | Not Specified | 10.6 g/L | 0.058 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | ~0.005 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL (with heating to 60°C and sonication) | 0.054 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL | 0.136 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥34.4 mg/mL | ≥0.187 | |

| DMSO:PBS (1:6, pH 7.2) | Not Specified | ~0.14 mg/mL | ~0.0008 | |

| Ethanol | Not Specified | Insoluble | - | |

| Aqueous Ethanol | Not Specified | Soluble enough for crystallization | Not Quantified | |

| Methanol | Not Specified | Soluble upon heating for recrystallization | Not Quantified | |

| Acetone | Not Specified | Readily soluble | Not Quantified |

Note on Discrepancies:

-

The solubility in water shows notable variation between sources. This highlights the importance of experimental verification for specific applications.

-

The wide range of reported solubilities in DMSO suggests a strong dependence on temperature and sample preparation methods (e.g., heating, sonication).

-

The conflicting data for ethanol ("insoluble" versus its use as a crystallization solvent) indicates that while absolute solubility may be low at room temperature, it likely increases with temperature or in the presence of water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following protocols outline standard methods for measuring the solubility of a solid compound like this compound in a liquid solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a syringe filter pre-equilibrated at the experimental temperature.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis absorbance

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new 96-well plate pre-filled with the aqueous buffer.

-

Incubation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Measurement.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cell cycle regulation. This diagram provides a simplified overview of these interactions.

Caption: Key Signaling Pathways Modulated by this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents. The data indicates that this compound has the highest solubility in polar aprotic solvents like DMSO, with moderate and temperature-dependent solubility in water. There is a need for more systematic studies to provide quantitative solubility data in a wider range of common organic solvents, such as methanol, ethanol, and acetone, at various temperatures. The provided experimental protocols offer a foundation for researchers to conduct such studies. The visualization of its known signaling pathway interactions further aids in understanding its biological context and potential therapeutic applications.

References

Chelidonic Acid: A Potential Therapeutic Agent for Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the brain and spinal cord that is increasingly recognized as a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This inflammatory cascade, primarily mediated by microglia and astrocytes, involves the release of a plethora of inflammatory mediators such as cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can lead to neuronal dysfunction and death. There is a pressing need for novel therapeutic agents that can effectively modulate these neuroinflammatory pathways. Chelidonic acid, a natural γ-pyrone derivative found in plants of the Papaveraceae family, has emerged as a promising candidate due to its reported anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current research on this compound as a potential therapeutic agent for neuroinflammation, focusing on its mechanisms of action, experimental evidence, and detailed protocols for its investigation.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. There is also emerging evidence suggesting a potential role in modulating the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] While the precise molecular interactions are still under investigation, evidence suggests that this compound may prevent the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[4] A related compound, chelidonine, has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[4]

Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound has been shown to activate the Nrf2 pathway, leading to an increase in the expression of downstream antioxidant enzymes. This activation helps to mitigate the oxidative stress that is a key component of neuroinflammation. The precise mechanism by which this compound activates Nrf2 is not yet fully elucidated but may involve the modification of Keap1 cysteine residues, a common mechanism for Nrf2 activators.

Figure 2: Proposed mechanism of Nrf2 pathway activation by this compound.

Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., via NF-κB) to upregulate NLRP3 and pro-IL-1β expression, and a second activation signal that triggers the assembly of the inflammasome complex.

While direct evidence of this compound's effect on the NLRP3 inflammasome is limited, its known inhibitory effects on the NF-κB pathway suggest an indirect modulatory role by reducing the priming signal. Furthermore, a study has shown that this compound can suppress the activation and expression of caspase-1 in HMC-1 mast cells. Inhibition of caspase-1 would directly block the downstream effects of NLRP3 inflammasome activation. Further research is needed to elucidate the direct effects of this compound on the assembly and activation of the NLRP3 inflammasome in microglia.

Figure 3: Potential modulation of the NLRP3 inflammasome by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various experimental models.

Table 1: In Vivo Efficacy of this compound in a D-galactose-Induced Aging Rat Model

| Parameter | D-galactose Group | D-galactose + this compound (2 mg/kg) Group | Reference |

| Serum MDA (nmol/mL) | 7.8 ± 0.5 | 5.2 ± 0.4 | |

| Hippocampus MDA (nmol/mg protein) | 1.2 ± 0.1 | 0.8 ± 0.1 | |

| Serum GSH (µmol/L) | 2.1 ± 0.2 | 3.5 ± 0.3 | |

| Hippocampus GSH (µmol/g protein) | 0.4 ± 0.05 | 0.7 ± 0.08 | |

| Serum TAS (mmol/L) | 1.1 ± 0.1 | 1.5 ± 0.1 | |

| Hippocampus BDNF (pg/mg protein) | 150 ± 20 | 250 ± 30 | |

| *p < 0.05 compared to the D-galactose group. Data are presented as mean ± SEM. MDA: Malondialdehyde; GSH: Glutathione; TAS: Total Antioxidant Status; BDNF: Brain-Derived Neurotrophic Factor. |

Table 2: In Vitro Anti-inflammatory Effects of this compound in HMC-1 Mast Cells

| Parameter | Stimulated Control | This compound (10 µg/mL) | Reference |

| IL-6 Production (% of control) | 100% | ~40% | |

| Caspase-1 Activation | Activated | Suppressed | |

| p < 0.05 compared to the stimulated control. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and neuroinflammation.

In Vivo D-galactose-Induced Aging Model

Objective: To evaluate the protective effects of this compound against D-galactose-induced oxidative stress and cognitive impairment in rats.

Animal Model:

-

Species: Male Wistar rats

-

Age: 3 months

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Experimental Groups:

-

Control Group: Received saline vehicle.

-

This compound Group: Received this compound (2 mg/kg, p.o.).

-

D-galactose Group: Received D-galactose (150 mg/kg, s.c.).

-